N-octadec-9-enylhexadecanamide

Description

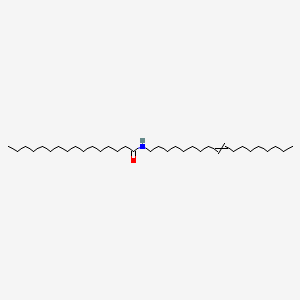

N-Octadec-9-enylhexadecanamide (synonyms: Oleyl palmitamide, AC1L39AR, CTK5H8852) is a long-chain unsaturated fatty acid amide with the molecular formula C₃₄H₆₅NO and a molecular weight of 507.90 g/mol. It features a hexadecanamide group (C₁₆) linked to an octadec-9-enyl (oleyl) chain (C₁₈) via an amide bond. The "Z" configuration of the double bond at the 9th carbon of the oleyl chain confers structural rigidity and influences its physicochemical properties, such as melting point and solubility .

This compound is commonly used in industrial applications, including surfactants, lubricants, and polymer additives, due to its amphiphilic nature and thermal stability . Its safety profile requires careful handling to avoid skin/eye irritation and environmental contamination .

Properties

IUPAC Name |

N-octadec-9-enylhexadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H67NO/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-35-34(36)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRGZRVLZQSNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H67NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275819 | |

| Record name | Oleyl palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96674-02-1 | |

| Record name | Oleyl palmitamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-octadec-9-enylhexadecanamide can be synthesized through the reaction of oleylamine with palmitic acid. The reaction typically involves the use of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-octadec-9-enylhexadecanamide undergoes various chemical reactions, including:

Oxidation: The double bond in the oleyl group can be oxidized to form epoxides or hydroxylated products.

Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Oleylamine, palmitic alcohol.

Substitution: N-substituted amides.

Scientific Research Applications

N-octadec-9-enylhexadecanamide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.

Biology: Investigated for its role in cell signaling and membrane dynamics.

Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of cosmetics, lubricants, and coatings

Mechanism of Action

The mechanism of action of N-octadec-9-enylhexadecanamide involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific receptors and enzymes, influencing signaling pathways and metabolic activities .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with N-octadec-9-enylhexadecanamide but differ in substituents, chain length, or functional groups:

Physicochemical Properties

- Chain Length and Unsaturation :

this compound’s long alkyl chains (C₁₆ and C₁₈) and unsaturation result in a lower melting point compared to saturated analogs (e.g., stearyl stearamide). The cis double bond introduces a "kink," reducing crystallinity . - Hydrogen Bonding: Unlike compounds with hydroxyethyl or aminoethyl substituents (e.g., (Z)-N-[2-[(1-oxooctadecyl)amino]ethyl]-9-octadecenamide), this compound lacks polar groups, making it more hydrophobic .

- Solubility : Insoluble in water but soluble in organic solvents (e.g., chloroform, hexane). Comparatively, hydroxyethoxyethyl-substituted analogs show moderate water solubility due to ether linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.